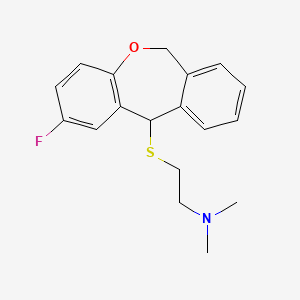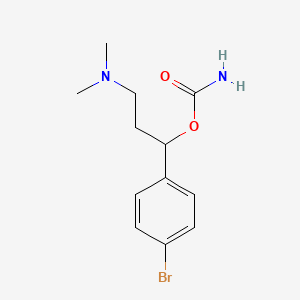
3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is an organic compound with the molecular formula C14H22O2. This compound is characterized by its unique structure, which includes a butenone moiety and a cyclohexyl group with multiple substituents. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the aldol condensation of a suitable aldehyde with a ketone, followed by dehydration to form the butenone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)-.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Buten-2-one, 3-methyl-4-((1R,2R,6S)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-, (3E)-
- 3-Buten-2-one, 4-((1R,3R,6R)-6-(β-D-glucopyranosyloxy)-1,3-dihydroxy-2,2,6-trimethylcyclohexyl)-, (3E)-
Uniqueness
3-Buten-2-one, 4-((1R,3R)-2,2,3-trimethyl-6-methylenecyclohexyl)-, (3E)- is unique due to its specific structural features, such as the presence of a methylene group on the cyclohexyl ring and the (3E) configuration of the butenone moiety
Propriétés
Numéro CAS |
82890-08-2 |
|---|---|
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
(E)-4-[(1R,3R)-2,2,3-trimethyl-6-methylidenecyclohexyl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11,13H,1,6-7H2,2-5H3/b9-8+/t11-,13-/m1/s1 |
Clé InChI |
MVPDTCQYNRKWJA-UULPFXLMSA-N |
SMILES isomérique |
C[C@@H]1CCC(=C)[C@H](C1(C)C)/C=C/C(=O)C |
SMILES canonique |
CC1CCC(=C)C(C1(C)C)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




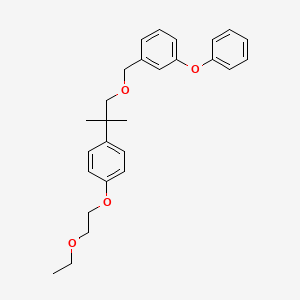
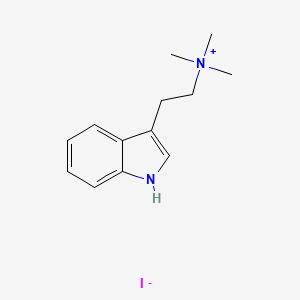
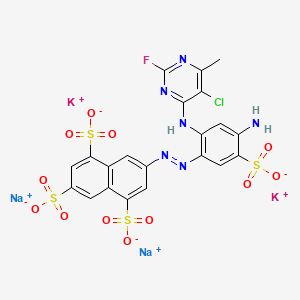


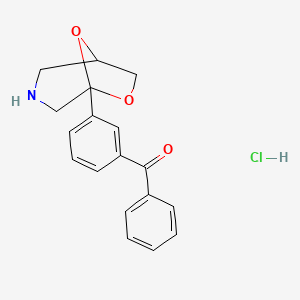
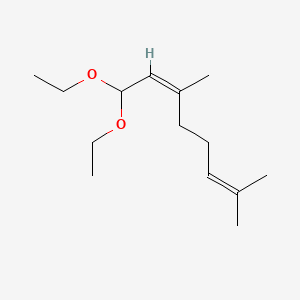
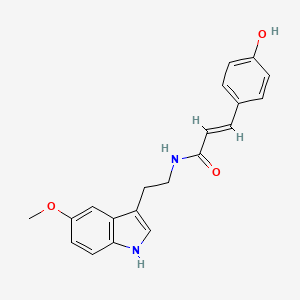
![14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid;dihydrochloride](/img/structure/B12770561.png)

